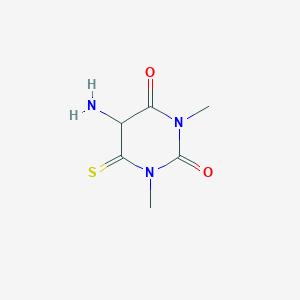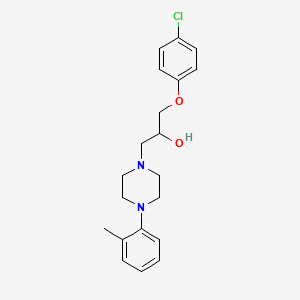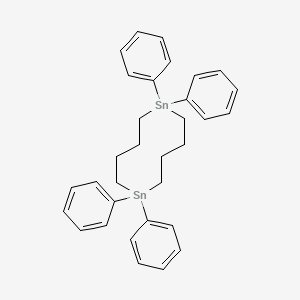
1,1,6,6-Tetraphenyl-1,6-distannecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,6,6-Tetraphenyl-1,6-distannecane is a unique organotin compound characterized by its distinctive structure, which includes two tin atoms bonded to phenyl groups
Vorbereitungsmethoden
The synthesis of 1,1,6,6-Tetraphenyl-1,6-distannecane typically involves the reaction between butane-1,4-diyl dimagnesium dibromide and diphenyltin dichloride . The reaction conditions often require careful control of temperature and solvent to ensure the successful formation of the desired product. The compound can be isolated and purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
1,1,6,6-Tetraphenyl-1,6-distannecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include halogens, organolithium compounds, and Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,6,6-Tetraphenyl-1,6-distannecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding the interactions between metal atoms and biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the development of materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism by which 1,1,6,6-Tetraphenyl-1,6-distannecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Vergleich Mit ähnlichen Verbindungen
1,1,6,6-Tetraphenyl-1,6-distannecane can be compared to other organotin compounds such as 1,1-diphenylstannacyclopentane . While both compounds contain tin atoms bonded to phenyl groups, this compound has a more complex structure, leading to different chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research Its unique structure and chemical properties make it a valuable subject of study in various fields, from chemistry to medicine
Eigenschaften
CAS-Nummer |
68970-21-8 |
|---|---|
Molekularformel |
C32H36Sn2 |
Molekulargewicht |
658.0 g/mol |
IUPAC-Name |
1,1,6,6-tetraphenyl-1,6-distannecane |
InChI |
InChI=1S/4C6H5.2C4H8.2Sn/c4*1-2-4-6-5-3-1;2*1-3-4-2;;/h4*1-5H;2*1-4H2;; |
InChI-Schlüssel |
USUOMOSNZAEPFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Sn](CCCC[Sn](C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



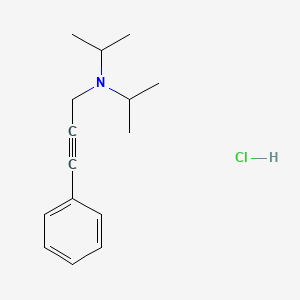
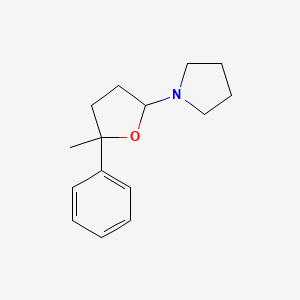
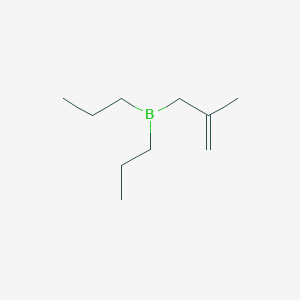
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
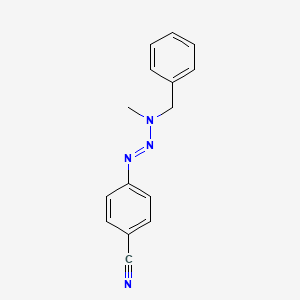

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)

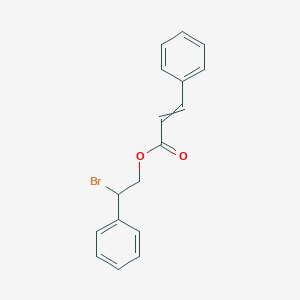
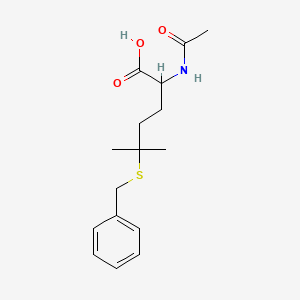
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
